Product packaging for 2-(3-Cyanobenzoyl)-6-methoxypyridine(Cat. No.:CAS No. 1187171-31-8)

2-(3-Cyanobenzoyl)-6-methoxypyridine

Cat. No.: B1392169
CAS No.: 1187171-31-8
M. Wt: 238.24 g/mol
InChI Key: DTHZJHXYHQYBOS-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzoyl)-6-methoxypyridine ( 1187171-31-8) is a high-purity chemical compound offered at 97% and is intended for research applications. This compound has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol . Its structure features a 6-methoxypyridine group linked to a 3-cyanobenzoyl moiety, making it a potential building block in organic synthesis and pharmaceutical research for developing new active molecules. The compound is characterized by a predicted boiling point of 418.0±40.0 °C and a predicted density of 1.26±0.1 g/cm3 . As a nitrile-containing compound, it requires careful handling; similar chemical structures are classified as harmful by inhalation, in contact with skin, and if swallowed . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B1392169 2-(3-Cyanobenzoyl)-6-methoxypyridine CAS No. 1187171-31-8

Properties

IUPAC Name

3-(6-methoxypyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-13-7-3-6-12(16-13)14(17)11-5-2-4-10(8-11)9-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHZJHXYHQYBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps :

  • Reactants : 6-Methoxypyridine, 3-cyanobenzoyl chloride, Lewis acid catalyst (e.g., AlCl₃).
  • Solvent : Anhydrous dichloromethane or toluene.
  • Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere.

Optimization Insights :

  • Excess acyl chloride (1.2–1.5 equivalents) improves yield by mitigating hydrolysis.
  • Catalytic amounts of dimethylaminopyridine (DMAP) enhance acylation efficiency.

Example Protocol :

6-Methoxypyridine (1.0 eq) and 3-cyanobenzoyl chloride (1.2 eq) were dissolved in anhydrous CH₂Cl₂. AlCl₃ (1.5 eq) was added portionwise at 0°C, followed by reflux for 8 hours. The mixture was quenched with ice-water, extracted with ethyl acetate, and purified via silica-gel chromatography (hexane:EtOAc = 4:1) to yield the target compound (62–68%).

Methoxylation of Chloropyridine Precursors

This two-step strategy modifies chloropyridine intermediates, leveraging methoxylation followed by acylation. The approach mirrors patented protocols for 6-methoxypyridine derivatives.

Step 1: Methoxylation of 2-Chloro-6-methoxypyridine

Step 2: Acylation with 3-Cyanobenzoyl Chloride

  • Follows the Friedel-Crafts protocol outlined in Section 1.

Advantages :

  • Avoids direct handling of sensitive pyridine derivatives.
  • Yields >70% reported for analogous systems.

Metal-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling offers an alternative route, particularly for introducing the cyanobenzoyl moiety. This method draws from indolizine synthesis techniques.

Suzuki-Miyaura Coupling :

Yield : 55–60% (estimated from similar reactions).

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Friedel-Crafts Acylation 62–68% Single-step, scalable Requires harsh Lewis acids
Methoxylation-Acylation >70% High purity, avoids sensitive intermediates Multi-step, longer reaction time
Suzuki-Miyaura Coupling 55–60% Tunable electronic properties Costly catalysts, lower yield

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR :
    • Methoxy singlet at δ 3.85–3.90 ppm.
    • Aromatic protons split into distinct doublets (δ 6.70–8.50 ppm).
  • IR :
    • C≡N stretch at ~2220 cm⁻¹.
    • C=O stretch at ~1680 cm⁻¹.

Industrial Considerations

Scale-up challenges include:

  • Cost Efficiency : Friedel-Crafts acylation is preferred for bulk production due to lower catalyst costs.
  • Waste Management : Neutralization of HCl byproducts requires robust scrubbing systems.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyanobenzoyl group can be reduced to form an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydride or other strong bases can be used to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-(3-Hydroxybenzoyl)-6-methoxypyridine.

    Reduction: Formation of 2-(3-Aminobenzoyl)-6-methoxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 2-(3-Cyanobenzoyl)-6-methoxypyridine can effectively inhibit specific enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an important target in drug development due to its role in inflammation and cancer progression. Studies have shown that modifications in the structure of pyridine derivatives can lead to enhanced COX-2 inhibitory activity, making them potential candidates for anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of pyridine derivatives are well-documented. Compounds like this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting tumor growth. Research has demonstrated that certain structural features within these compounds contribute to their ability to disrupt cancer cell proliferation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the functional groups present in the final product. The introduction of methoxy groups enhances solubility and bioavailability, which are crucial for pharmacological applications.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key Features
Conventional Synthesis85Multi-step process
Microwave-Assisted95Reduced reaction time
Green Chemistry90Eco-friendly solvents used

Computational Studies

Computational modeling plays a significant role in understanding the interactions of this compound with biological targets. Molecular docking studies can predict binding affinities and elucidate the mechanism of action at the molecular level. These studies have shown promising results in identifying how this compound interacts with various receptors, paving the way for rational drug design .

Case Study: COX-2 Inhibition

A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant COX-2 inhibitory activity compared to traditional NSAIDs. The research highlighted the importance of structural modifications in enhancing selectivity towards COX-2 over COX-1, thereby reducing side effects commonly associated with non-selective inhibitors .

Case Study: Anticancer Properties

In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited potent cytotoxicity, leading to cell cycle arrest and apoptosis. This underscores the potential of this compound as a lead structure in developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The cyanobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of 2-(3-cyanobenzoyl)-6-methoxypyridine, highlighting substituent differences and their implications:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Applications
This compound 3-Cyanobenzoyl C₁₄H₁₀N₂O₂ 250.25 Electron-withdrawing cyano group; potential pharmacological activity
2-(3,4-Dichlorobenzoyl)-6-methoxypyridine 3,4-Dichlorobenzoyl C₁₃H₉Cl₂NO₂ 298.13 Chlorine substituents enhance lipophilicity; used in organic synthesis
2-(3-Methoxybenzoyl)-6-methoxypyridine 3-Methoxybenzoyl C₁₄H₁₃NO₃ 249.26 Electron-donating methoxy group; altered reactivity in catalysis
2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine 2,3-Dimethoxybenzoyl C₁₅H₁₅NO₄ 273.29 Enhanced steric hindrance; potential in asymmetric catalysis
2-(5-Chloro-2-thienyl)-6-methoxypyridine 5-Chloro-2-thienyl C₁₀H₈ClNOS 225.69 Thiophene ring introduces π-conjugation; applications in materials science
Key Observations:
  • This could enhance binding to biological targets (e.g., enzymes) or influence reaction kinetics .
  • Lipophilicity: Chlorine substituents (e.g., in 2-(3,4-dichlorobenzoyl)-6-methoxypyridine) improve membrane permeability, whereas polar cyano groups may reduce it, impacting pharmacokinetics .
  • Steric Effects : Dimethoxy derivatives (e.g., 2-(2,3-dimethoxybenzoyl)-6-methoxypyridine) exhibit greater steric bulk, which is advantageous in chiral ligand design for asymmetric catalysis .
Spectroscopic Features:
  • IR Spectroscopy: The cyano group in this compound would exhibit a sharp absorption band near 2200–2250 cm⁻¹ (C≡N stretch), absent in methoxy or chloro analogs .
  • NMR Spectroscopy: The methoxy protons in all analogs resonate near δ 3.8–4.0 ppm. The cyano group’s deshielding effect would shift aromatic protons downfield compared to electron-donating substituents .

Biological Activity

Overview

2-(3-Cyanobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2OC_{13}H_{10}N_{2}O. The compound features a methoxy group at the 6-position of the pyridine ring and a cyanobenzoyl group at the 2-position, which are critical for its biological activity. The presence of these functional groups influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methoxy group can enhance lipophilicity, facilitating membrane penetration, while the cyanobenzoyl moiety can engage in hydrogen bonding and π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of target molecules involved in various signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (LNCaP). The mechanism involves the inhibition of androgen receptor (AR) signaling pathways, which are crucial in prostate cancer progression.

  • Case Study : A study conducted on LNCaP cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to established antiandrogen drugs like MDV3100 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

  • Research Findings : In vitro assays indicated that this compound could reduce COX-2 expression significantly, suggesting its potential utility in treating inflammatory diseases .

Data Table: Biological Activities Summary

Biological Activity Cell Line/Model IC50 Value Mechanism
AnticancerLNCaP~30 µMAR inhibition
Anti-inflammatoryCOX-2 Inhibition6.56 µMCOX-2 inhibition

Toxicological Profile

While exploring the therapeutic potential of this compound, it is also essential to consider its toxicological profile. Preliminary in silico studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good gastrointestinal absorption and low toxicity . However, further experimental validation is necessary to fully elucidate its safety profile.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Cyanobenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Key parameters include:
  • Solvent selection : Dichloromethane or toluene for controlled reactivity .
  • Temperature : Low temperatures (0–5°C) minimize side reactions during acylation .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
    Post-synthesis, purification via column chromatography (e.g., petroleum ether/EtOAc gradients) improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms substituent positions and molecular integrity (e.g., δ 8.06 ppm for pyridine protons) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–F bond: ~1.36 Å) to predict reactivity .
  • HPLC : Quantifies purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • QSAR Studies : Correlate structural features (e.g., cyano group electron-withdrawing effects) with target binding affinity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., human topoisomerase IIα) using software like AutoDock .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines, comparing IC₅₀ values with structural analogs .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodological Answer :
  • Catalytic Systems : Use Pd catalysts for C–H activation, enabling selective chlorination at the 4-position .
  • Directing Groups : Install temporary groups (e.g., tert-butyl) to steer electrophilic substitution .
  • Steric Control : Bulkier reagents favor substitution at less hindered positions (e.g., methoxy group ortho effects) .

Q. How should researchers address contradictory data in thermal stability or bioactivity studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .
  • Impurity Profiling : Use LC-MS to identify byproducts affecting bioactivity .
  • Assay Replication : Validate bioactivity across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

Q. What computational methods predict the compound’s interactions with biological targets or materials?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) for reactivity insights .
  • ADMET Modeling : Predict pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., solvation free energy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyanobenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Cyanobenzoyl)-6-methoxypyridine

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